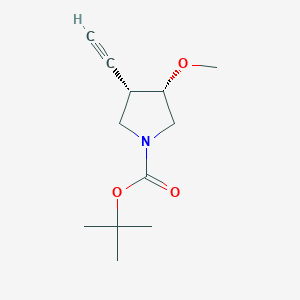![molecular formula C15H26N2O2 B11715377 N-(adamantan-1-yl)-2-[(2-methoxyethyl)amino]acetamide](/img/structure/B11715377.png)
N-(adamantan-1-yl)-2-[(2-methoxyethyl)amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(adamantan-1-yl)-2-[(2-methoxyethyl)amino]acetamide is a synthetic organic compound characterized by the presence of an adamantane moiety, which is a tricyclic hydrocarbon, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(adamantan-1-yl)-2-[(2-methoxyethyl)amino]acetamide typically involves the following steps:
Formation of the Adamantane Derivative: The starting material, adamantane, is functionalized to introduce a reactive group, such as a halide or hydroxyl group, at the 1-position.
Amidation Reaction: The functionalized adamantane is then reacted with 2-[(2-methoxyethyl)amino]acetic acid or its derivatives under appropriate conditions to form the desired acetamide compound. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Solvents: Selection of suitable solvents to improve solubility and reaction efficiency.
Temperature and Pressure: Control of temperature and pressure to achieve optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions: N-(adamantan-1-yl)-2-[(2-methoxyethyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(adamantan-1-yl)-2-[(2-methoxyethyl)amino]acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as antiviral, antibacterial, or anticancer activities.
Materials Science: Due to its unique structural features, the compound is explored for use in the development of advanced materials, such as polymers or nanomaterials.
Biological Studies: The compound is used in biological research to investigate its effects on cellular processes and molecular pathways.
Mechanism of Action
The mechanism of action of N-(adamantan-1-yl)-2-[(2-methoxyethyl)amino]acetamide involves its interaction with specific molecular targets and pathways. The adamantane moiety may facilitate binding to hydrophobic pockets within proteins or membranes, while the acetamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the observed biological effects.
Comparison with Similar Compounds
N-(adamantan-1-yl)-2-[(2-methoxyethyl)amino]acetamide can be compared with other similar compounds, such as:
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane structure.
Memantine: A medication used to treat Alzheimer’s disease, also containing an adamantane moiety.
Rimantadine: Another antiviral drug with structural similarities to amantadine.
Uniqueness: The presence of the 2-[(2-methoxyethyl)amino]acetamide group in this compound distinguishes it from these related compounds, potentially conferring unique biological activities and applications.
Properties
Molecular Formula |
C15H26N2O2 |
|---|---|
Molecular Weight |
266.38 g/mol |
IUPAC Name |
N-(1-adamantyl)-2-(2-methoxyethylamino)acetamide |
InChI |
InChI=1S/C15H26N2O2/c1-19-3-2-16-10-14(18)17-15-7-11-4-12(8-15)6-13(5-11)9-15/h11-13,16H,2-10H2,1H3,(H,17,18) |
InChI Key |
PDKPMVYIKZKRQF-UHFFFAOYSA-N |
Canonical SMILES |
COCCNCC(=O)NC12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-{[3-(3-Nitrophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine](/img/structure/B11715298.png)

![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(2-methylphenyl)-3-oxopropanenitrile](/img/structure/B11715311.png)


![Ethyl 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate](/img/structure/B11715328.png)


![(E)-N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B11715345.png)

![N-[(E)-(4-methoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11715365.png)
![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarbonitrile](/img/structure/B11715371.png)
![N'-[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]-2,4-dichlorobenzohydrazide](/img/structure/B11715372.png)
![N-(2-cyanoethyl)-4'-nitro-N-[2-(pyrrolidin-1-yl)ethyl]biphenyl-4-sulfonamide](/img/structure/B11715382.png)
